molecular formula C16H10ClN3OS B2651471 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol CAS No. 378203-46-4

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

Cat. No.: B2651471
CAS No.: 378203-46-4
M. Wt: 327.79
InChI Key: ZKRMEWRABCSTSI-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety and the chlorophenyl group through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the compound.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: Similar structure but without the chlorine atom.

    1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c17-11-7-5-10(6-8-11)13-9-15(21)20(19-13)16-18-12-3-1-2-4-14(12)22-16/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMOAUDIKGFHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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